

LAS195319: A Comparative Analysis of its Cross-Reactivity Profile

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Compound of Interest

Compound Name: LAS195319

Cat. No.: B15542463

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For Researchers, Scientists, and Drug Development Professionals

LAS195319 is a potent and selective inhaled inhibitor of the phosphoinositide 3-kinase delta (PI3K δ) isoform, a key enzyme in the signaling pathways of immune cells. The selectivity of a kinase inhibitor is a critical attribute, as off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comparative analysis of the cross-reactivity profile of **LAS195319**, offering a valuable resource for researchers and drug development professionals evaluating its therapeutic potential. Due to the limited publicly available data on **LAS195319**, this guide leverages information on other well-characterized PI3K δ inhibitors, Idelalisib and Umbralisib, to provide a comparative context.

Comparative Selectivity of PI3K δ Inhibitors

The selectivity of PI3K inhibitors is typically assessed by determining their inhibitory concentration (IC₅₀) or dissociation constant (K_d) against the target isoform (PI3K δ) and other class I PI3K isoforms (α , β , and γ). A higher degree of selectivity is indicated by a significantly lower IC₅₀ or K_d for the target isoform compared to the others.

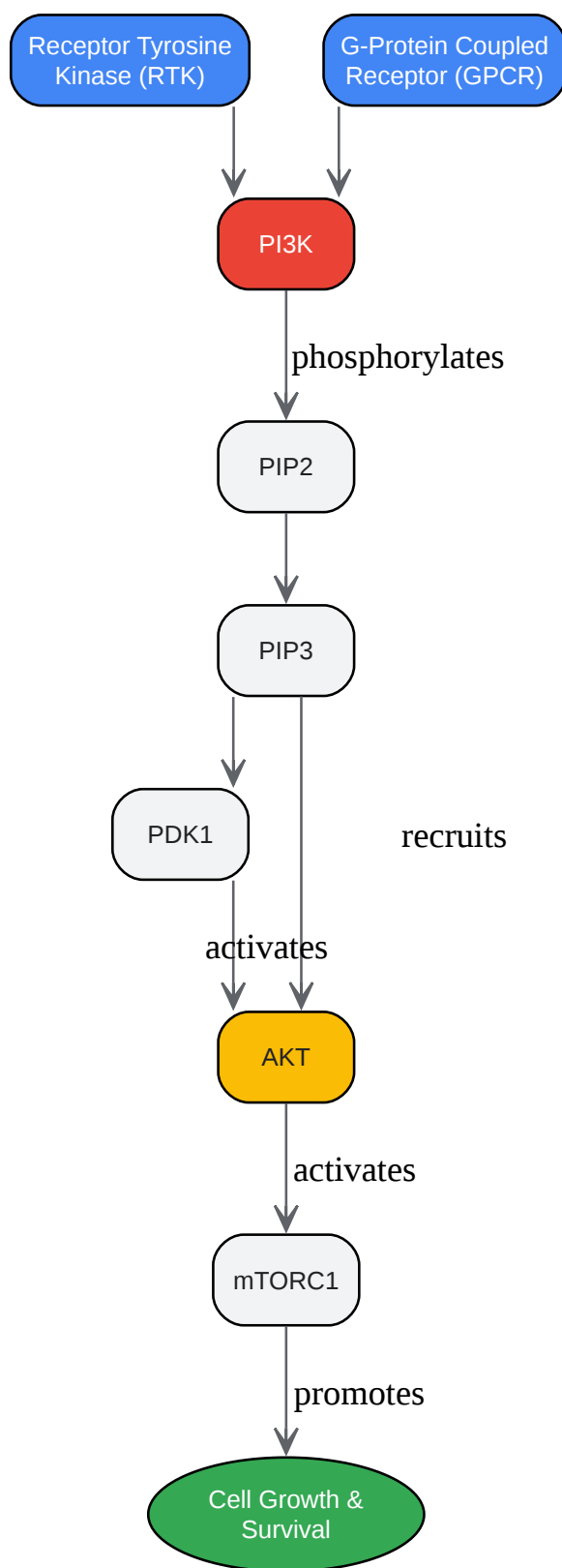
While specific quantitative data for **LAS195319**'s cross-reactivity against other PI3K isoforms is not publicly available, we can infer its expected profile based on its development as a "selective" inhibitor. For a meaningful comparison, the table below presents the selectivity profiles of two other approved PI3K δ inhibitors, Idelalisib and Umbralisib.

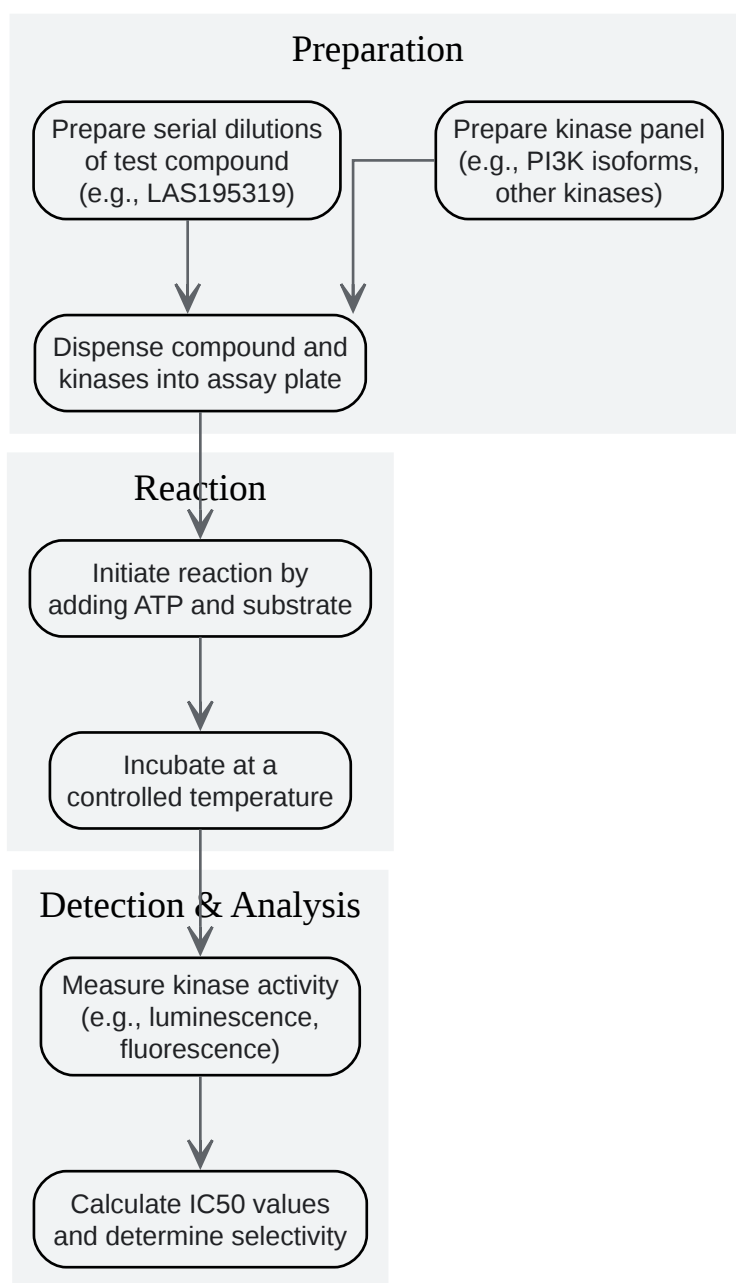
Compound	Target	PI3K α (IC50/Kd)	PI3K β (IC50/Kd)	PI3K γ (IC50/Kd)	PI3K δ (IC50/Kd)	Selectivity over α/β	Selectivity over γ
LAS195319	PI3K δ	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available
Idelalisib	PI3K δ	>1089 nM (IC50)	>664 nM (IC50)	89 nM (IC50)	2.5 nM (IC50)	>435-fold / >265-fold	35.6-fold
Umbralisib	PI3K δ , CK1 ϵ	>1500-fold selective (Kd)	>1500-fold selective (Kd)	~225-fold selective (Kd)	Potent Inhibition	>1500-fold	~225-fold

Data for Idelalisib and Umbralisib is compiled from publicly available sources.^[1] The selectivity is presented as a fold-difference in potency against the delta isoform compared to other isoforms.

Understanding the PI3K Signaling Pathway

The PI3K signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and differentiation. The class I PI3Ks, which include the α , β , γ , and δ isoforms, are heterodimeric enzymes composed of a catalytic and a regulatory subunit. While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are predominantly found in hematopoietic cells, making them attractive targets for immunological and hematological disorders.





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References

- 1. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
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